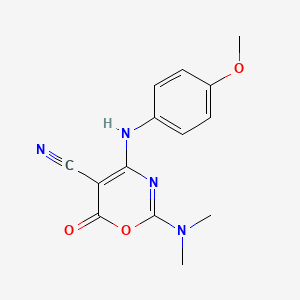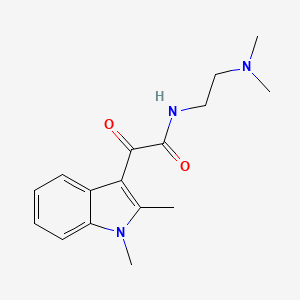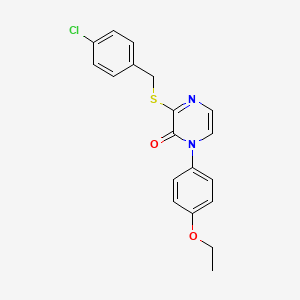
2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, also known as DMAO-MOC, is a novel organic compound with a wide range of potential applications in scientific research. It has been successfully synthesized in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied. In
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is part of the broader class of 1,2-oxazines, including 1,2-benzoxazines and related compounds, which have garnered interest for their synthetic versatility and potential applications in organic chemistry. These compounds can be synthesized through dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, themselves obtained from the cyclization of certain oximino tautomers. This class of compounds, particularly oxazines and their derivatives, are important due to their role as electrophiles in various organic reactions. The synthesis methods and general reactions of oxazines not only highlight their importance in building chiral synthons but also underline their utility in diverse chemical transformations (Sainsbury, 1991).
Imaging Agents in Alzheimer's Disease
One specific application in the field of biomedical research involves the development of imaging agents for Alzheimer's disease. Compounds structurally related to 2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile have been studied for their potential in amyloid imaging. These imaging agents, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), have been utilized in Positron Emission Tomography (PET) studies to measure amyloid deposition in vivo in the brains of Alzheimer's disease patients. The application of such compounds in PET imaging represents a significant advance in understanding the pathophysiological mechanisms and progression of amyloid deposits in Alzheimer's disease, potentially facilitating early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
properties
IUPAC Name |
2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-1,3-oxazine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-18(2)14-17-12(11(8-15)13(19)21-14)16-9-4-6-10(20-3)7-5-9/h4-7,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNDUVVXFSXERV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-4-(4-methoxyanilino)-6-oxo-6H-1,3-oxazine-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)




![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)


![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)


